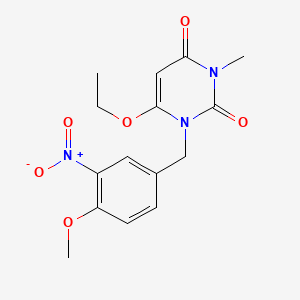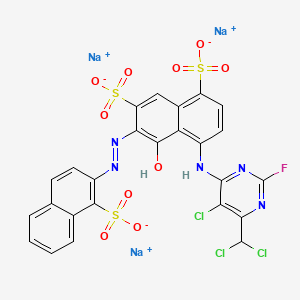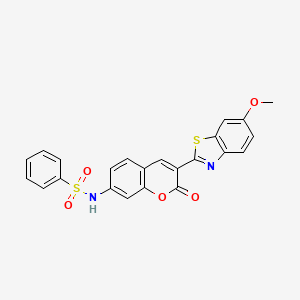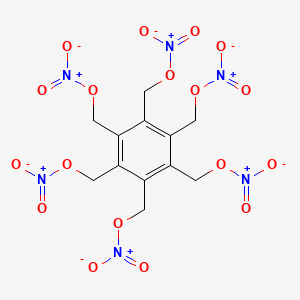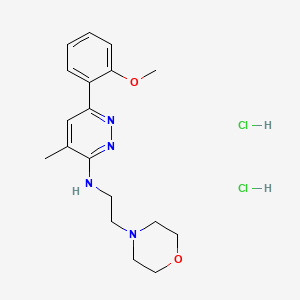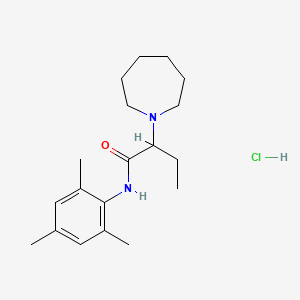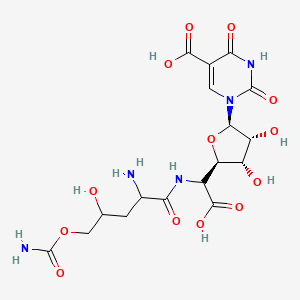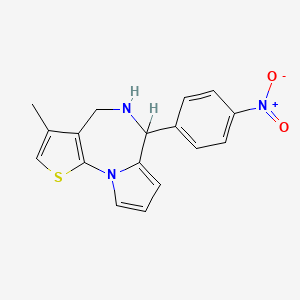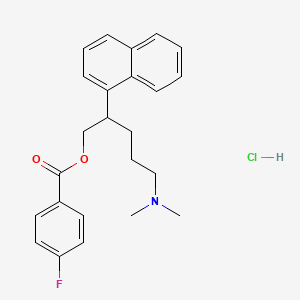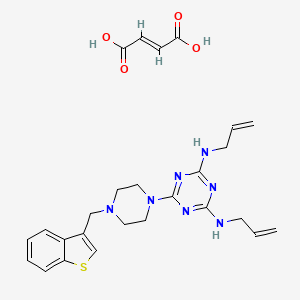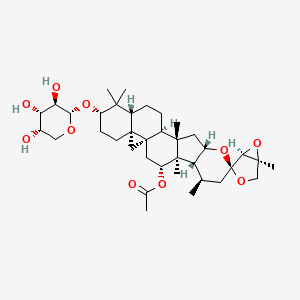
Cimiracemoside N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimiracemoside N is a triterpene glycoside compound isolated from the rhizome of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimiracemoside N involves multiple steps, starting from the extraction of the rhizome of Cimicifuga foetida. The extraction process typically uses methanol as a solvent, followed by purification through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) and other advanced chromatographic techniques would be essential to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cimiracemoside N undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups in the compound.
Substitution: Glycosylation and acetylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Glycosylation often uses glycosyl donors like acetobromoglucose under acidic conditions.
Major Products
The major products formed from these reactions include various glycosides and acetylated derivatives, which can be further analyzed for their biological activities .
Scientific Research Applications
Chemistry: Used as a reference compound for the study of triterpene glycosides.
Biology: Investigated for its role in cell signaling pathways, particularly the Wnt signaling pathway.
Medicine: Explored for its potential anti-cancer properties and its ability to modulate estrogen receptors.
Industry: Potential use in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
Cimiracemoside N exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it acts as a selective estrogen receptor modulator, exhibiting tissue-specific actions as an estrogen agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- Cimiracemoside D
- Cimilactone E
- Cimilactone F
- 2’-O-acetylcimiracemoside H
- Cimicifoetiside B
Uniqueness
Cimiracemoside N is unique due to its specific glycosylation pattern and its potent inhibitory activity on the Wnt signaling pathway. This makes it a valuable compound for further research in cancer therapy and other medical applications .
Properties
CAS No. |
473554-78-8 |
|---|---|
Molecular Formula |
C37H56O10 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
[(1S,1'R,3'R,4S,4'R,5S,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate |
InChI |
InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20+,21+,22+,23+,24+,25-,26+,27+,28-,29+,30+,32+,33+,34-,35-,36+,37+/m1/s1 |
InChI Key |
GCMGJWLOGKSUGX-GVGYZBMQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H]3[C@@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)OC(=O)C)C |
Canonical SMILES |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


